

Application of 7-phenyl-4-pteridinamine in Drug Discovery: Information Not Available

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Compound of Interest

Compound Name: 4-Pteridinamine, 7-phenyl-

Cat. No.: B15094919

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Extensive searches for "7-phenyl-4-pteridinamine" and its potential applications in drug discovery did not yield any specific scientific literature, experimental protocols, or quantitative data. The available research focuses on structurally related but distinct chemical entities.

This indicates that 7-phenyl-4-pteridinamine may not be a compound of significant interest in the field of drug discovery at present, or its research may not be publicly available. The search results did, however, provide information on various other phenyl-substituted heterocyclic compounds with demonstrated biological activities. These include inhibitors of kinases such as PI3K δ , EGFR, and Src, as well as compounds with anticancer and antimicrobial properties.

While detailed application notes and protocols for 7-phenyl-4-pteridinamine cannot be provided due to the absence of data, the following sections present information on closely related analogs that have been investigated in drug discovery. This may offer insights into the potential, albeit unconfirmed, areas of interest for pteridine-based compounds.

Related Phenyl-Substituted Heterocyclic Compounds in Drug Discovery

Research into compounds with a similar structural motif to 7-phenyl-4-pteridinamine has revealed several promising avenues for drug development. Below are examples of such compounds and their documented biological activities.

Phenyl-Pyrrolotriazine Derivatives as PI3K δ Inhibitors

Derivatives of 7-phenylpyrrolo[2,1-f][1][2][3]triazin-4-amine have been identified as highly potent and selective inhibitors of the phosphoinositide 3-kinase delta (PI3K δ) enzyme.[1] Inhibition of PI3K δ is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[1]

Phenyl-Pyridopyrimidine Derivatives as EGFR Inhibitors

Certain 7-aminopyrido[4,3-d]pyrimidines bearing a 4-phenylamino side chain have been shown to be potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] The potency of these compounds is influenced by the substitution pattern on the phenyl ring, with some derivatives exhibiting IC₅₀ values in the nanomolar range.[4]

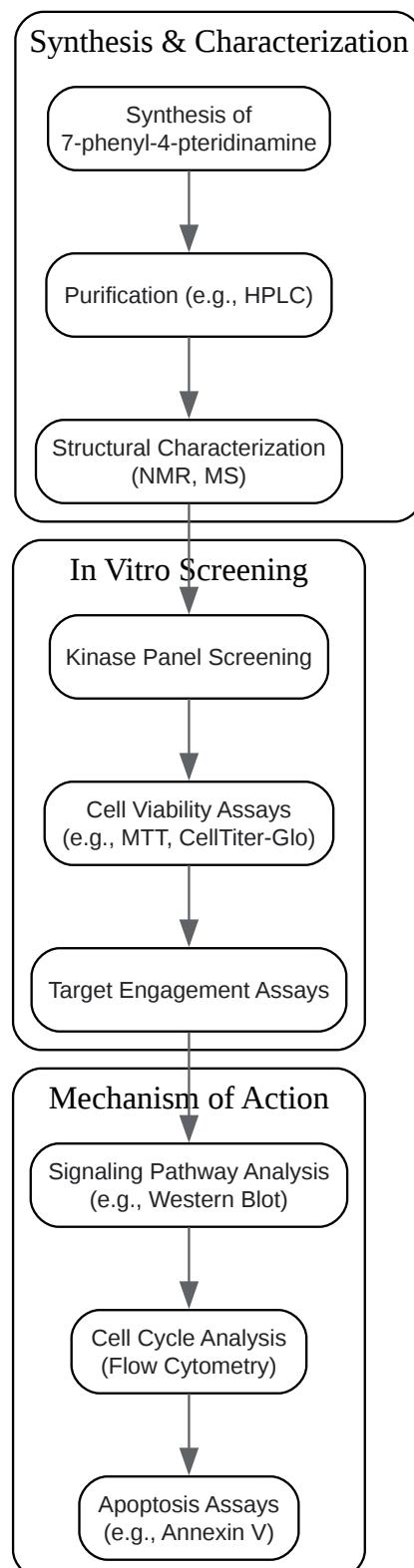
Phenyl-Quinoline Derivatives as Src Kinase Inhibitors

A series of 4-anilino-7-phenyl-3-quinolincarbonitriles have been developed as inhibitors of Src kinase.[5] The most effective compounds in this series demonstrate low nanomolar inhibition of the enzyme and are active against Src-transformed fibroblast cells.[5]

General Methodologies for a Hypothetical Investigation of 7-phenyl-4-pteridinamine

Should a researcher wish to investigate the potential of 7-phenyl-4-pteridinamine, a general workflow could be adapted from studies of similar heterocyclic compounds.

Hypothetical Experimental Workflow



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Caption: Hypothetical workflow for the investigation of a novel compound.

Conclusion

At present, there is no publicly available research to support the creation of detailed application notes or protocols for 7-phenyl-4-pteridinamine in drug discovery. The scientific community has, however, extensively studied structurally similar molecules, revealing a rich landscape of biological activities and therapeutic potential. Researchers interested in the pteridine scaffold may find value in exploring these related compounds for which substantial data exists.

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References

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